



# SEA0400 Electrophysiology Recording Guide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SEA0400** is a potent and selective inhibitor of the Sodium-Calcium Exchanger (NCX), a critical component in maintaining intracellular calcium homeostasis in various cell types, including cardiac myocytes, neurons, and astrocytes.[1][2] Its ability to modulate NCX activity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX. This guide provides detailed application notes and protocols for utilizing **SEA0400** in electrophysiological studies.

Mechanism of Action: **SEA0400** exerts its inhibitory effect by binding to the transmembrane domain of the NCX protein.[3][4] This binding stabilizes the exchanger in an inward-facing conformation, which not only physically obstructs the transition to an outward-facing state required for ion transport but also facilitates the Na+-dependent inactivation of the exchanger. [3][5] This allosteric inhibition effectively blocks both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX operation.[4][6]

### **Data Presentation**

## Table 1: Inhibitory Concentrations (IC50) of SEA0400 on NCX



Cell Type	IC50 (nM)	Reference
Cultured Neurons	33	[1]
Cultured Astrocytes	5.0	[1]
Cultured Microglia	8.3	[1]
Guinea-Pig Ventricular Myocytes	30 - 40	[2]

Table 2: Effects of SEA0400 on Various Ion Currents



Ion Current	Cell Type	SEA0400 Concentration (μΜ)	Effect	Reference
Outward NCX Current (INCX)	Canine Ventricular Myocytes	1	66 ± 3% inhibition	[6]
Inward NCX Current (INCX)	Canine Ventricular Myocytes	1	50 ± 2% inhibition	[6]
L-type Ca2+ Current (ICaL)	Canine Ventricular Myocytes	1	33 ± 9% inhibition	[6]
L-type Ca2+ Current (ICaL)	Guinea-Pig Ventricular Myocytes	1	No significant effect	[2]
L-type Ca2+ Current (ICaL)	Guinea-Pig Ventricular Myocytes	10	22.7% inhibition	[2]
Inwardly Rectifying K+ Current (IK1)	Guinea-Pig Ventricular Myocytes	1	No significant effect	[2]
Inwardly Rectifying K+ Current (IK1)	Guinea-Pig Ventricular Myocytes	10	12.3% inhibition	[2]
Delayed Rectifier K+ Current (IK)	Guinea-Pig Ventricular Myocytes	10	No significant effect	[2]
Na+ Current (INa)	Guinea-Pig Ventricular Myocytes	1	No significant effect	[2]



## **Experimental Protocols**

# Protocol 1: Whole-Cell Patch-Clamp Recording of NCX Current (INCX)

This protocol is designed to isolate and record INCX in ventricular myocytes and assess the inhibitory effect of **SEA0400**.

#### Materials:

- Isolated single ventricular myocytes
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass micropipettes (resistance 1-3 MΩ)
- Perfusion system

#### Solutions:

Solution	Composition (in mM)
External (Bath) Solution	140 NaCl, 5.8 KCl, 0.5 KH2PO4, 0.4 Na2HPO4, 0.9 MgSO4, 10 HEPES, 11.1 Glucose, 1.8 CaCl2. pH adjusted to 7.4 with NaOH. To block other currents, add: 0.02 nifedipine (for ICaL), 50 lidocaine (for INa), and replace K+ with Cs+.
Internal (Pipette) Solution	120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 MgATP, 0.05 K5fluo-3. pH adjusted to 7.2 with KOH. To specifically measure INCX, use: 65 CsCl, 20 TEA-Cl, 10 NaCl, 10 HEPES, 5 MgATP, 0.5 MgCl2, 20 EGTA, 10.92 CaCl2 (to achieve a calculated free [Ca2+]i of ~150 nM).
SEA0400 Stock Solution	10 mM in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution immediately before use.



### Procedure:

- Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize before recording.
- Pipette Preparation: Pull micropipettes and fill with the internal solution.
- Whole-Cell Configuration: Form a giga-ohm seal with a single myocyte and then rupture the membrane patch to achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
  - Hold the cell at a membrane potential of -40 mV.
  - Apply a voltage ramp protocol, typically from +60 mV down to -100 mV over 1.6 seconds, to elicit both outward and inward INCX.[7][8]
  - Alternatively, use a step protocol to measure current at specific voltages.
- Baseline Recording: Record stable INCX in the control external solution.
- Application of SEA0400: Perfuse the cell with the external solution containing the desired concentration of SEA0400 (e.g., 1 μM).
- Recording of Inhibition: Continue recording INCX until a steady-state block is achieved.
- Washout and Nickel Block: To confirm the recorded current is INCX, perform a washout with the control solution, followed by the application of 10 mM NiCl2, a non-selective NCX blocker, to determine the Ni2+-sensitive current.[7][8]

# Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Transients

This protocol uses fluorescent calcium indicators to measure the effect of **SEA0400** on intracellular calcium dynamics.

Materials:



- Isolated cardiomyocytes or cultured cells
- Fluorescence microscopy setup
- Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)[9][10]
- Field stimulation electrodes
- Pluronic F-127

#### Solutions:

Solution	Composition
Loading Solution	HBSS (Hank's Balanced Salt Solution) containing 1-5 μM Fura-2 AM and 0.02% Pluronic F-127.
Experimental Buffer	Tyrode's solution (composition as in Protocol 1).
SEA0400 Solution	Desired concentration of SEA0400 in the experimental buffer.

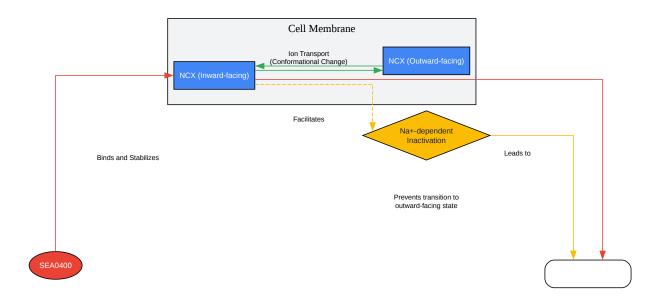
### Procedure:

- Dye Loading: Incubate cells with the loading solution at 37°C for 30-60 minutes.
- Washing: Wash the cells with the experimental buffer to remove extracellular dye.
- Baseline Measurement: Place the cells on the microscope stage and perfuse with the
  experimental buffer. Elicit Ca2+ transients by field stimulation (e.g., at 1 Hz). Record baseline
  fluorescence.
- Application of SEA0400: After recording a stable baseline, perfuse the cells with the SEA0400 solution.
- Data Acquisition: Continue to record fluorescence changes during field stimulation to observe the effect of SEA0400 on the amplitude and decay kinetics of the Ca2+ transients.
   [7][9]



• Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at ~510 nm with excitation at ~340 nm and ~380 nm. This ratio is proportional to [Ca2+]i.

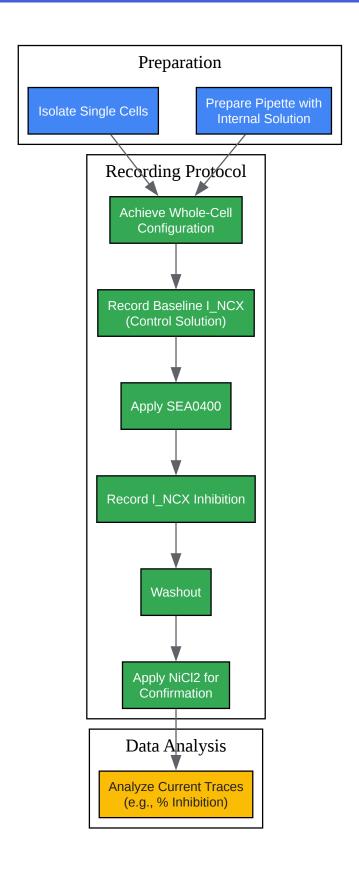
### **Visualizations**



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Caption: Mechanism of SEA0400 inhibition of the Na+/Ca2+ exchanger (NCX).





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Caption: Experimental workflow for whole-cell patch-clamp recording of INCX with **SEA0400**.



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